molecular formula C18H28O3S B1359361 Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898771-98-7

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1359361
CAS No.: 898771-98-7
M. Wt: 324.5 g/mol
InChI Key: SSVCSRDWQJABFI-UHFFFAOYSA-N
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Description

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a decyl chain, a 1,3-dioxolane ring, and a thienyl ketone moiety

Chemical Reactions Analysis

Types of Reactions

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Decyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,3-dioxolane ring enhances its stability, while the thienyl ketone moiety provides potential biological activity. The decyl chain contributes to its hydrophobic character, making it suitable for applications in material science and drug development .

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCSRDWQJABFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641880
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-98-7
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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